molecular formula C6H11Cl2N3S B3020828 (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride CAS No. 940292-36-4

(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride

Cat. No. B3020828
M. Wt: 228.14
InChI Key: KXZQKQPQRJCRAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the combination of structural features from different pharmacologically active compounds. For instance, the synthesis of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles was inspired by the anti-inflammatory agent flumizole and the immunoregulatory drug levamisole . Another synthesis approach involves the reaction of 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid to prepare 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, which is then used to synthesize various heterocyclic compounds . Additionally, 5,6-dihydrothiazolo[2,3-b]thiazolium salts are synthesized from 2-mercapto-thiazoline and α-haloketones, which can react with amines to give 2-aminothiazoles .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the presence of a fused heterocyclic system that includes an imidazole ring and a thiazole ring. The structural determinations of these compounds are typically based on elemental analyses, infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) spectra, and in some cases, X-ray crystallography . The presence of various substituents on the core structure influences the molecular properties and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazole derivatives is influenced by the presence of electrophilic and nucleophilic sites within the molecule. For example, the reaction of 5,6-dihydrothiazolo[2,3-b]thiazolium salts with secondary amines leads to the formation of 2-aminothiazoles and the liberation of thiirane . Similarly, the reaction of primary or secondary amines with 2,5-dibromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole results in a chemoselective replacement of the bromine substituent, providing a route to the corresponding 2-ylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are determined by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and stability, which are essential for their potential application as pharmacological agents. The substituents at different positions on the core structure can significantly affect these properties, as well as the compound's reactivity and interaction with biological targets .

Scientific Research Applications

  • Anticancer Research

    • Summary of Application : The compound has been identified as having potential anticancer properties . The spatial structure of 5,6-dihydroimidazo [2,1-b] [1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
  • Anti-inflammatory and Antimicrobial Research

    • Summary of Application : Thiazole ring compounds, which include “(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride”, have been studied for their potential anti-inflammatory and antimicrobial properties .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The precautionary statements include P301 + P312 + P330 (if swallowed, call a poison center or doctor if you feel unwell, rinse mouth) and P305 + P351 + P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .

properties

IUPAC Name

5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.2ClH/c7-3-5-4-10-6-8-1-2-9(5)6;;/h4H,1-3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZQKQPQRJCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride

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